molecular formula C12H19NO B13311470 4-(1-Aminoethyl)-5-methyl-2-(propan-2-YL)phenol

4-(1-Aminoethyl)-5-methyl-2-(propan-2-YL)phenol

Cat. No.: B13311470
M. Wt: 193.28 g/mol
InChI Key: ACVHPVLEEAWRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol is a secondary amino compound that is structurally characterized by a phenol group substituted with an aminoethyl group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methyl-2-(propan-2-yl)phenol with an appropriate aminoethylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the aminoethylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Primary amines.

    Substitution: Nitro derivatives, halogenated phenols.

Scientific Research Applications

4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the aminoethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-1-hydroxypropyl)phenol: Similar structure but with a hydroxyl group instead of a methyl group.

    4-(1-Hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl)phenol: Contains additional hydroxyl and ethyl groups.

Uniqueness

4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, while the aminoethyl group provides opportunities for further functionalization.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(1-aminoethyl)-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C12H19NO/c1-7(2)10-6-11(9(4)13)8(3)5-12(10)14/h5-7,9,14H,13H2,1-4H3

InChI Key

ACVHPVLEEAWRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)N)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.